molecular formula C9H9Cl2NO2 B1297710 Ethyl 2,4-dichloro-6-methylnicotinate CAS No. 86129-63-7

Ethyl 2,4-dichloro-6-methylnicotinate

Cat. No.: B1297710
CAS No.: 86129-63-7
M. Wt: 234.08 g/mol
InChI Key: ZNFJVVLTQSOWJY-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-6-methylnicotinate is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloro-6-methylnicotinate can be synthesized through the esterification of 2,4-dichloro-6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial effects .

Comparison with Similar Compounds

  • Ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate
  • 2,4-dichloro-6-methyl-nicotinic acid ethyl ester
  • 3-pyridinecarboxylic acid, 2,4-dichloro-6-methyl-, ethyl ester

Comparison: Ethyl 2,4-dichloro-6-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential for pharmaceutical applications .

Properties

IUPAC Name

ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-6(10)4-5(2)12-8(7)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFJVVLTQSOWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345489
Record name Ethyl 2,4-dichloro-6-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86129-63-7
Record name Ethyl 2,4-dichloro-6-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86129-63-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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